molecular formula C21H40O3 B14737937 3-(Tetrahydrofuran-2-yl)propyl tetradecanoate CAS No. 5453-23-6

3-(Tetrahydrofuran-2-yl)propyl tetradecanoate

Cat. No.: B14737937
CAS No.: 5453-23-6
M. Wt: 340.5 g/mol
InChI Key: HPOCEXVOKFHKAC-UHFFFAOYSA-N
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Description

3-(Tetrahydrofuran-2-yl)propyl tetradecanoate is a chemical compound that belongs to the class of esters It is characterized by the presence of a tetrahydrofuran ring attached to a propyl chain, which is further linked to a tetradecanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetrahydrofuran-2-yl)propyl tetradecanoate typically involves the esterification of 3-(Tetrahydrofuran-2-yl)propanol with tetradecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of solid acid catalysts can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

3-(Tetrahydrofuran-2-yl)propyl tetradecanoate can undergo various chemical reactions, including:

    Oxidation: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of 3-(Tetrahydrofuran-2-yl)propanol.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

3-(Tetrahydrofuran-2-yl)propyl tetradecanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Tetrahydrofuran-2-yl)propyl tetradecanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which can then interact with enzymes or receptors in biological systems. The tetrahydrofuran ring may also play a role in stabilizing the compound and enhancing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(Tetrahydrofuran-2-yl)propyl decanoate: Similar structure but with a shorter alkyl chain.

    3-(Tetrahydrofuran-2-yl)propyl hexanoate: Another ester with an even shorter alkyl chain.

Uniqueness

3-(Tetrahydrofuran-2-yl)propyl tetradecanoate is unique due to its longer alkyl chain, which can influence its physical properties and interactions with other molecules. This makes it particularly useful in applications where longer chain esters are preferred.

Properties

CAS No.

5453-23-6

Molecular Formula

C21H40O3

Molecular Weight

340.5 g/mol

IUPAC Name

3-(oxolan-2-yl)propyl tetradecanoate

InChI

InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-17-21(22)24-19-14-16-20-15-13-18-23-20/h20H,2-19H2,1H3

InChI Key

HPOCEXVOKFHKAC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCCC1CCCO1

Origin of Product

United States

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